![molecular formula C15H13NO5 B2878656 4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde CAS No. 832741-11-4](/img/structure/B2878656.png)

4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

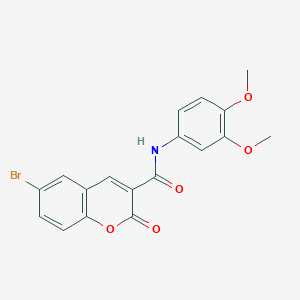

4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde is a chemical compound with the molecular formula C15H13NO5 . It has a molecular weight of 287.27 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of the compound isCOC1=C(COC2=CC=C(N+=O)C=C2)C=C(C=O)C=C1 . This provides a representation of the structure of the molecule. Physical And Chemical Properties Analysis

The compound is solid in form . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis and Properties of Aluminum and Zinc Quinolates

4-Methyl(methoxy or chloro)benzaldehyde was reacted with 2-methyl-8-quinolinol to produce substituted 2-styryl-8-quinolinol, used as a chelating ligand for aluminum and zinc complexes. These complexes displayed improved thermal stability and processability compared to reference complexes, with solutions emitting blue-green light, indicating potential applications in optoelectronic devices (Barberis & Mikroyannidis, 2006).

Thermal Properties of Organic Analogues

Phase Diagram and Thermal Properties of Organic Systems

The study of binary organic systems, including 4-hydroxy benzaldehyde and 3-hydroxy-4-methoxybenzaldehyde combinations, revealed the formation of eutectics and provided insights into the associative interactions between molecules, suggesting applications in understanding the thermal behavior of similar organic materials (Rai, Pandey, & Rai, 2016).

Photocatalytic Oxidation

Selective Photocatalytic Oxidation by Molecular Oxygen on Titanium Dioxide

This study showed that benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, undergo high conversion and selectivity into corresponding aldehydes on a TiO2 photocatalyst under an O2 atmosphere, under both UV and visible light. This suggests potential for environmental applications, such as air purification and wastewater treatment (Higashimoto et al., 2009).

Crystal Growth for Optical Applications

Growth of Vanillin Crystals for Second Harmonic Generation

Vanillin, also known as 4-hydroxy 3-methoxy benzaldehyde, was highlighted for its higher effective conversion efficiency for second harmonic generation in the ultraviolet and near-infrared wavelength regions, indicating its suitability for optical applications (Singh et al., 2001).

Heterogeneous Reaction with NO3 Radicals

Heterogeneous Reaction of Coniferyl Alcohol with NO3 Radicals

The study explored the reaction of 4-[(1E)-3-Hydroxy-1-propenyl)]-2-methoxyphenol with NO3 radicals, producing various products, shedding light on the chemical behaviors of coniferyl alcohol at night, which could have implications for atmospheric chemistry and pollution studies (Liu, Wen, & Wu, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-15-6-5-11(9-17)7-12(15)10-21-14-4-2-3-13(8-14)16(18)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYDMLXQGVKSCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)COC2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2878573.png)

![Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether](/img/structure/B2878580.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2878581.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2878584.png)

![3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2878585.png)

![6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2878586.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2878589.png)

![6-(4-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2878591.png)